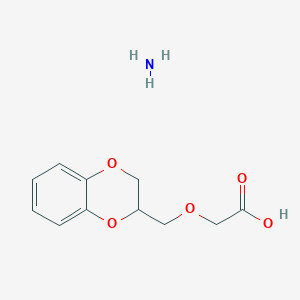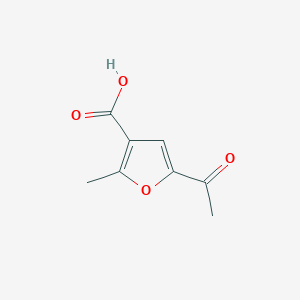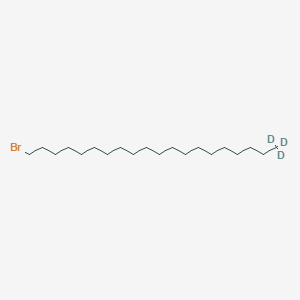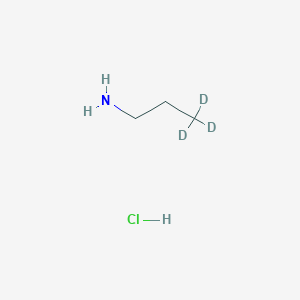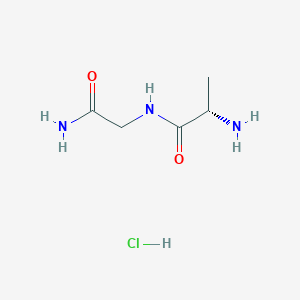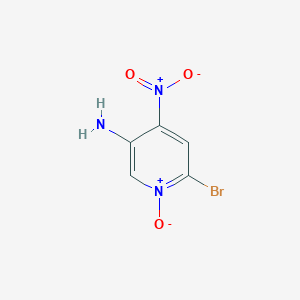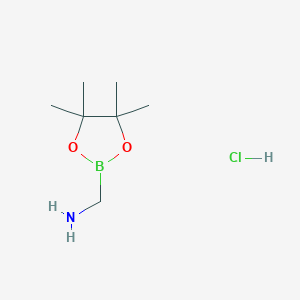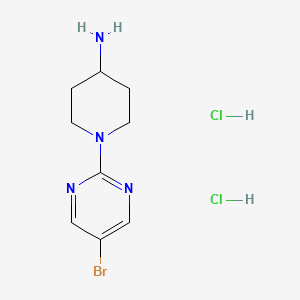![molecular formula C11H16BrNO2 B1380713 3-[2-(1-Aminoethyl)-5-bromophenoxy]propan-1-ol CAS No. 1554813-66-9](/img/structure/B1380713.png)
3-[2-(1-Aminoethyl)-5-bromophenoxy]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(1-Aminoethyl)-5-bromophenoxy]propan-1-ol is an organic compound with the molecular formula C11H16BrNO2 and a molecular weight of 274.16 g/mol . This compound features a bromophenoxy group attached to a propanol chain, which is further substituted with an aminoethyl group. It is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1-Aminoethyl)-5-bromophenoxy]propan-1-ol typically involves the following steps:
Bromination: The starting material, phenol, is brominated to introduce a bromine atom at the 5-position.
Etherification: The brominated phenol is then reacted with 3-chloropropanol to form the bromophenoxypropanol intermediate.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1-Aminoethyl)-5-bromophenoxy]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are employed under mild conditions.
Major Products
Oxidation: Formation of 3-[2-(1-Aminoethyl)-5-bromophenoxy]propanone.
Reduction: Formation of 3-[2-(1-Aminoethyl)phenoxy]propan-1-ol.
Substitution: Formation of 3-[2-(1-Aminoethyl)-5-azidophenoxy]propan-1-ol or 3-[2-(1-Aminoethyl)-5-thiophenoxy]propan-1-ol.
Scientific Research Applications
3-[2-(1-Aminoethyl)-5-bromophenoxy]propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(1-Aminoethyl)-5-bromophenoxy]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the bromophenoxy moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[2-(1-Aminoethyl)phenoxy]propan-1-ol: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-[2-(1-Aminoethyl)-5-chlorophenoxy]propan-1-ol: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
3-[2-(1-Aminoethyl)-5-fluorophenoxy]propan-1-ol: Contains a fluorine atom, leading to different electronic effects and reactivity.
Uniqueness
3-[2-(1-Aminoethyl)-5-bromophenoxy]propan-1-ol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. The bromine atom can participate in halogen bonding and other interactions that are not possible with other halogens.
Properties
IUPAC Name |
3-[2-(1-aminoethyl)-5-bromophenoxy]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2/c1-8(13)10-4-3-9(12)7-11(10)15-6-2-5-14/h3-4,7-8,14H,2,5-6,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLSIYITSJPYPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)OCCCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
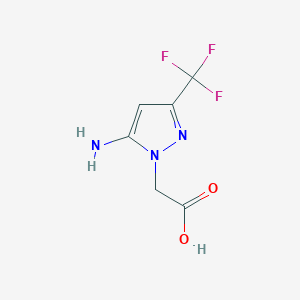
![1-Bromo-4-[(ethanesulfonyl)methyl]benzene](/img/structure/B1380632.png)
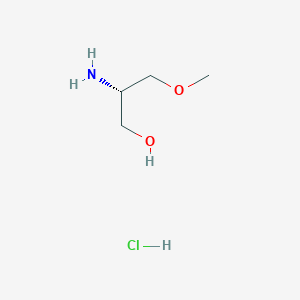
![tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1380635.png)
